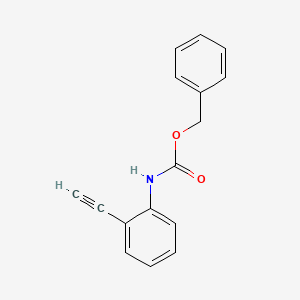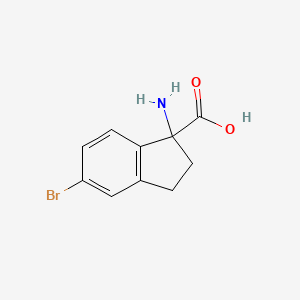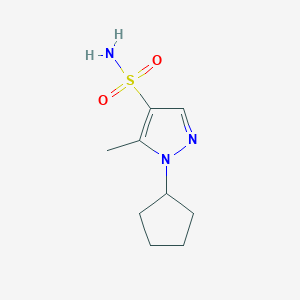![molecular formula C10H16O3 B15308537 2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid](/img/structure/B15308537.png)
2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{7-Oxaspiro[3It is a non-selective inhibitor of cyclooxygenase (COX) enzymes and is widely used as an analgesic and anti-inflammatory drug.
Vorbereitungsmethoden
Industrial Production Methods: Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the synthetic route to ensure high yield and purity, as well as the use of cost-effective reagents and conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: Investigated for its biological activity, particularly its anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic applications in treating pain and inflammation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.
Vergleich Mit ähnlichen Verbindungen
- 2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid
- 2-{2-Methoxy-7-oxaspiro[3.5]nonan-2-yl}acetic acid
- 2-{5,8-Dioxaspiro[3.5]nonan-6-yl}acetic acid
Comparison: 2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid is unique due to its specific spirocyclic structure and its role as a non-selective COX inhibitor. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
2-(7-oxaspiro[3.5]nonan-8-yl)acetic acid |
InChI |
InChI=1S/C10H16O3/c11-9(12)6-8-7-10(2-1-3-10)4-5-13-8/h8H,1-7H2,(H,11,12) |
InChI-Schlüssel |
ZBRQKUCZCNQFSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CCOC(C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide](/img/structure/B15308469.png)


![Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine](/img/structure/B15308482.png)





![((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine](/img/structure/B15308533.png)

